molecular formula C14H12N4O2S B2936928 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2177060-92-1

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2936928
CAS No.: 2177060-92-1
M. Wt: 300.34
InChI Key: IEOYNSRMSYZBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via an ethyl carboxamide bridge to a 2-oxopyrimidine moiety. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition, anti-inflammatory effects, and proteasome modulation . The benzo[d]thiazole scaffold is associated with electron-deficient aromatic systems that enhance binding to biological targets, while the 2-oxopyrimidine group may contribute to hydrogen-bonding interactions critical for enzyme inhibition .

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-12(13-17-10-4-1-2-5-11(10)21-13)15-7-9-18-8-3-6-16-14(18)20/h1-6,8H,7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOYNSRMSYZBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the fusion of a pyrimidine ring with a benzothiazole moiety, which is known to enhance pharmacological properties. The synthesis typically involves chloroacetylation of 2-aminobenzothiazole followed by reactions with pyrimidine derivatives, leading to the formation of the target compound .

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole-pyrimidine hybrids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.24 µg/mL, indicating potent activity against tuberculosis .

Compound MIC (µg/mL) Target Pathogen
This compound3.9M. tuberculosis
Benzyl derivative0.24M. tuberculosis
Ethyl acetate derivative0.98M. tuberculosis
Methyl derivative1.95M. tuberculosis

Anticancer Activity

The compound also shows promise in anticancer applications. Studies have indicated that similar benzothiazole-pyrimidine hybrids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Interaction : Some studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

Study on Antitubercular Activity

A significant study focused on the antitubercular effects of pyrimidine-benzothiazole hybrids found that modifications at the N-1 position of the pyrimidine ring enhanced activity against M. tuberculosis. The study highlighted that introducing lipophilic groups significantly improved MIC values compared to non-modified compounds .

Evaluation of Anticancer Properties

Another research effort evaluated the cytotoxic effects of benzothiazole-pyrimidine derivatives on various cancer cell lines, including breast and lung cancer models. The results indicated that these compounds could induce apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Systems

Several compounds share structural similarities with N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide, differing primarily in substituents or core heterocycles:

Compound Name Key Structural Features Biological Activity/Findings Reference
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide Pyrazole and thiophene substituents 23% inhibition in immunoproteasome assays
4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted)thiazol-2-yl)methylene)thiazol-2-amine Chlorophenyl and thiazole substituents Anti-inflammatory activity (IC50 ~10–50 µM)
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide Benzo[d]oxazole and naphthyloxy groups 9% inhibition in immunoproteasome assays
Fmoc-PNA-C(Bhoc)-OH Pyrimidinone and Fmoc-protected glycine Used in peptide nucleic acid (PNA) synthesis

Key Observations :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., chlorophenyl in ) enhances anti-inflammatory activity compared to unsubstituted analogs.
  • Heterocycle Replacement : Replacing benzo[d]thiazole with benzo[d]oxazole (as in ) reduces inhibitory potency, highlighting the importance of sulfur in thiazole for target binding.
  • Pyrimidinone vs.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide, and how is purity validated?

Answer:
The synthesis typically involves coupling reactions between substituted benzothiazole precursors and functionalized pyrimidine derivatives. For example, thermal amidation using (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours has been effective for related benzothiazole carboxamides, yielding products in ~77% purity after column chromatography (hexane:EtOAc gradient) . Characterization relies on 1H/13C NMR to confirm structural integrity and HPLC (>98% purity) to validate purity. For analogs, IR spectroscopy and elemental analysis are also used to verify functional groups and stoichiometry .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in immunoproteasome inhibition?

Answer:
β5i and β1i immunoproteasome subunit inhibition assays are standard. Compounds are tested at 10 µM, with activity percentages measured via fluorogenic substrates (e.g., Ac-nLPnLD-AMC for β5i). For example, structurally similar benzothiazole derivatives showed 10–28% β5i inhibition, while β1i activity was negligible (<24%) . Dose-response curves (IC₅₀) and kinetic assays (Ki) are recommended for quantitative analysis. Cell-based assays (e.g., cytotoxicity in cancer lines) can contextualize therapeutic potential .

Advanced: How do substituent modifications on the benzothiazole core influence bioactivity?

Answer:
Substituents at the pyrimidine-2-one or ethyl linker significantly alter activity. For instance:

  • Electron-withdrawing groups (e.g., chloro, nitro) on the pyrimidine ring enhance β5i inhibition by 15–30% compared to unsubstituted analogs .
  • Polar side chains (e.g., morpholine, piperidine) improve solubility and bioavailability but may reduce membrane permeability .
  • Benzothiazole C2 modifications (e.g., methyl, phenyl) increase steric bulk, potentially disrupting target binding .
    Structure-activity relationship (SAR) studies using iterative synthesis (e.g., parallel library generation) and molecular docking are critical for optimization .

Advanced: How can contradictory activity data (e.g., β5i inhibition variability) be resolved in structural analogs?

Answer:
Discrepancies often arise from assay conditions or structural nuances. For example:

  • Assay variability : Fluorogenic substrate specificity (e.g., Ac-ANW-AMC vs. Ac-nLPnLD-AMC) can yield conflicting β5i inhibition rates . Standardizing substrates and enzyme sources (e.g., human vs. murine proteasomes) is essential.
  • Conformational flexibility : Ethyl linker length and rigidity (e.g., cyclohexyl vs. adamantyl) alter binding kinetics. Molecular dynamics simulations can identify energetically favorable conformers .
  • Off-target effects : Counter-screen against constitutive proteasome subunits (β1/β5) to confirm selectivity .

Advanced: What mechanistic approaches elucidate the compound’s mode of action in anti-inflammatory or anticancer contexts?

Answer:

  • Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots using purified immunoproteasomes .
  • Transcriptomics : RNA-seq or qPCR to assess downstream effects (e.g., NF-κB pathway modulation) in treated cell lines .
  • In silico modeling : Docking into β5i crystal structures (PDB: 3UNF) identifies key interactions (e.g., hydrogen bonds with Thr1, hydrophobic contacts with Met45) .
  • Mutagenesis : Validate binding residues by expressing β5i mutants (e.g., Thr1Ala) in HEK293 cells and measuring IC₅₀ shifts .

Advanced: How can synthetic routes be optimized for scalability and yield?

Answer:

  • Thermal vs. light-mediated synthesis : Thermal methods (50°C, DMSO) offer higher yields (77%) but require prolonged reaction times. Photosensitizer-free light-mediated protocols reduce side products but need UV optimization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification. Switch to EtOH/H₂O mixtures for greener chemistry .
  • Catalyst screening : CuI/Proline systems enhance coupling efficiency in azide-alkyne cycloadditions for analogs .

Advanced: What analytical strategies address challenges in characterizing degradation products or metabolites?

Answer:

  • LC-MS/MS : High-resolution mass spectrometry identifies major metabolites (e.g., oxidative demethylation or glucuronidation) in hepatic microsomes .
  • Stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Isotopic labeling : Synthesize deuterated analogs to trace metabolic pathways in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.